molecular formula C13H15F3O4 B13901018 Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate

Cat. No.: B13901018
M. Wt: 292.25 g/mol
InChI Key: ZCFOHMGZNYSWIW-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group and a hydroxy-methylpropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate typically involves the esterification of 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 2-(2-oxo-2-methylpropoxy)-5-(trifluoromethyl)benzoate.

    Reduction: Formation of 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxy-methylpropoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-Trifluoro-2-hydroxy-2-trifluoromethylpropionate: Similar in structure but with different functional groups.

    2-Hydroxy-2-methylpropiophenone: Shares the hydroxy-methylpropoxy group but lacks the trifluoromethyl group.

Uniqueness

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and hydroxy-methylpropoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C13H15F3O4

Molecular Weight

292.25 g/mol

IUPAC Name

methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C13H15F3O4/c1-12(2,18)7-20-10-5-4-8(13(14,15)16)6-9(10)11(17)19-3/h4-6,18H,7H2,1-3H3

InChI Key

ZCFOHMGZNYSWIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC)O

Origin of Product

United States

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